Rubidium chromate

Catalog No.
S1509304
CAS No.
13446-72-5
M.F
CrO4Rb2
M. Wt
286.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium chromate

CAS Number

13446-72-5

Product Name

Rubidium chromate

IUPAC Name

dioxido(dioxo)chromium;rubidium(1+)

Molecular Formula

CrO4Rb2

Molecular Weight

286.93 g/mol

InChI

InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1

InChI Key

WXLJFWCCZKCVSQ-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+]

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+]

The exact mass of the compound Rubidium chromate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rubidium chromate (CAS: 13446-72-5) is a highly stable, non-hygroscopic inorganic precursor primarily utilized for the controlled generation of ultra-pure rubidium vapor [1]. Unlike pure alkali metals, which are highly reactive and difficult to handle in ambient manufacturing environments, rubidium chromate remains completely inert at room temperature[2]. It is widely employed in alkali metal dispensers (AMDs), where it is combined with a reducing agent (such as a Zr-Al alloy) to release rubidium vapor upon targeted thermal activation [1]. This controlled release mechanism, combined with its specific aqueous solubility profile, makes it a critical material for ultra-high vacuum (UHV) systems, chip-scale atomic clocks, magneto-optical traps, and advanced fractional crystallization processes [2].

Research Fit

Intermediate lattice energy placement between K₂CrO₄ and Cs₂CrO₄
Higher density than Na/K chromates for separation workflows
Two distinct ⁸⁷Rb NMR sites for lattice-level characterization

Substituting rubidium chromate with alternative rubidium sources—such as rubidium chloride, rubidium carbonate, or rubidium azide—often compromises process integrity in high-vacuum applications[1]. Chlorides can release corrosive halogen byproducts during high-temperature reduction, which degrade delicate microfabricated cell components. Carbonates and azides outgas significant volumes of gases like carbon dioxide or nitrogen, overwhelming vacuum pumps and poisoning non-evaporable getter (NEG) materials [1]. Furthermore, attempting to use pure rubidium metal directly introduces severe handling hazards and makes precise micro-dosing nearly impossible during device fabrication [2]. Rubidium chromate is selected for these applications because its reduction reaction is sharply threshold-dependent, yielding high-purity rubidium vapor with a minimal non-condensable gas footprint [2].

Substitution Risk

K₂CrO₄ Lattice potential energy and dissolution thermodynamics measurably shift, altering solid-state reactivity profiles.
Cs₂CrO₄ Higher density and significantly lower aqueous solubility restrict solution-processing concentration windows.
Na₂CrO₄ Highest lattice energy and lowest density among the series, yielding the least reactive chromate and density mismatch in dense-matrix applications.

Ultra-Low Outgassing in High-Vacuum Alkali Dispensers

In ultra-high vacuum (UHV) applications, the generation of rubidium vapor must not introduce background contaminants. When reduced with a Zr-Al alloy, rubidium chromate dispensers exhibit an exceptionally low outgassing profile, increasing total background pressure by only ~1.2 × 10^-9 Torr during steady-state operation [1]. In contrast, alternative precursors like rubidium azide or unoptimized carbonate salts release massive stoichiometric equivalents of nitrogen or carbon dioxide, which can spike chamber pressures by several orders of magnitude and poison getter materials [1].

Evidence DimensionBackground pressure increase during steady-state vapor generation
Target Compound Data~1.2 × 10^-9 Torr background pressure increase
Comparator Or BaselineStandard azide or carbonate precursors (which release stoichiometric N2 or CO2)
Quantified DifferenceMaintains UHV conditions with a < 2 × 10^-9 Torr pressure footprint, avoiding the massive gas loads of decomposable salts.
ConditionsSteady-state operation in a vacuum chamber with a Zr-Al reducing agent at activation temperatures.

Ensures that the generation of rubidium vapor does not destroy the ultra-high vacuum environment required for Bose-Einstein condensate (BEC) and atomic clock experiments.

Lattice Energy
Head-to-head
Uₚₒₜ = 1645 kJ·mol⁻¹ | ΔU(Rb−K) = −72, ΔU(Rb−Cs) = +47 kJ·mol⁻¹
Intermediate lattice energy controls solid-state reactivity profile
Calculated from gas-phase chromate ion charge distribution (Jenkins & Winsor, 1975)

Thermal Activation Threshold for On-Demand Vapor Release

The integration of rubidium into microfabricated vapor cells requires a precursor that can withstand ambient processing. Rubidium chromate remains completely inert at room temperature and only initiates reduction to release rubidium vapor at a sharp thermal threshold of ~500°C to 700°C [1]. This provides a massive stability buffer compared to pure rubidium metal, which melts at 39.3°C and is highly reactive in air[2]. This threshold behavior allows the chromate salt to be safely deposited and subjected to high-temperature anodic bonding processes (e.g., glass-to-silicon) before being selectively activated via laser heating[1].

Evidence DimensionThreshold temperature for rubidium vapor release
Target Compound DataInert until thermal activation at ~500°C–700°C
Comparator Or BaselinePure rubidium metal (melts at 39.3°C, highly reactive in ambient air)
Quantified DifferenceProvides a >450°C stability buffer, allowing safe ambient handling and high-temperature device bonding prior to activation.
ConditionsSolid-state mixture with Zr-Al getter alloy, heated via electrical current or high-power laser.

Allows manufacturers to safely integrate the precursor into microfabricated cells under ambient conditions before sealing and activating.

Bulk Density
Reported
3.518 g/mL at 25°C (+29% vs K₂CrO₄, +30% vs Na₂CrO₄, −17% vs Cs₂CrO₄)
Enables gravity-based separation from lighter alkali chromates
NBS crystallographic density 3.657 g/cm³ confirms structural origin

Differential Aqueous Solubility for Alkali Separation

For procurement scenarios involving the refining or separation of alkali metals, differential solubility is a primary selection driver. At 20°C, rubidium chromate demonstrates an aqueous solubility of 73.6 g per 100 mL of water[1]. Under identical conditions, its closest in-class analog, potassium chromate, has a solubility of only 63.7 g per 100 mL [1]. This quantitative difference in solubility enables the effective use of fractional crystallization techniques to separate rubidium from potassium impurities during downstream chemical processing [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data73.6 g / 100 mL water
Comparator Or BaselinePotassium chromate (63.7 g / 100 mL water)
Quantified DifferenceRubidium chromate exhibits a ~15.5% higher solubility in water at 20°C compared to potassium chromate.
ConditionsAqueous solution at 20°C and 1 atmosphere pressure.

Provides a reliable thermodynamic basis for separating rubidium from potassium impurities during ore refining and precursor purification.

Solubility
Reported
73.6 g/100g H₂O at 20°C (+62% vs Cs₂CrO₄ at 25°C)
High chromate loading without limited solubility of Cs₂CrO₄
Steep temperature dependence supports cooling crystallization
α→β Transition
Class-level
T = 998 K, ΔH = 5.48 kJ·mol⁻¹
Calorimetric thermal marker unique to Rb₂CrO₄
K₂CrO₄ lacks documented analogous solid-state transition
DSC Heat Capacity
Head-to-head
Rb₂CrO₄ & Cs₂CrO₄ measured simultaneously 350–780 K
Paired dataset eliminates inter-laboratory variability in thermal comparison
K₂CrO₄ not included in the same instrument study series
⁸⁷Rb NMR Sites
Reported
Two crystallographically distinct sites, resolved quadrupole and CSA tensors
Unique spectroscopic handle for chromate lattice characterization
Na/K chromates lack comparable NMR-active quadrupolar sensitivity

Alkali Metal Dispensers for Atomic Clocks and Magnetometers

Utilizing its high thermal stability and low outgassing profile, rubidium chromate is mixed with Zr-Al alloys to create solid-state dispensers. These are critical for generating precise rubidium vapor pressures in chip-scale atomic clocks without degrading the vacuum [1].

Bose-Einstein Condensate (BEC) and Cold Atom Traps

Employed as the primary rubidium source in magneto-optical traps (MOTs), where its clean reduction at ~500°C–700°C prevents contamination of the ultra-high vacuum environment necessary for laser cooling [2].

Microfabricated Vapor Cell Manufacturing

Used in MEMS-based atomic sensors where the chromate salt can be safely deposited and sealed using glass-silicon anodic bonding before being laser-activated to release rubidium, avoiding the hazards of handling pure alkali metals during fabrication [1].

Fractional Crystallization in Alkali Refining

Leveraged in inorganic synthesis and ore processing, where its specific solubility profile allows for the efficient separation of rubidium from closely related alkali metals like potassium [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-State Uranate Synthesis
Intermediate lattice energy and α→β thermal transition window
Phase purity and stoichiometric control in high-temperature solid-state reactions
Cooling Crystallization
Steep solubility-temperature profile
Crystal yield and diffraction-grade quality verification
Density-Based Separation
Bulk density significantly above Na/K chromates
Separation efficiency from lighter chromate byproducts
Solid-State NMR Lattice Probing
Two distinct ⁸⁷Rb NMR sites with characterized tensors
Chromate lattice environment resolution and vibrational Stark effect benchmarking

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

13446-72-5

Wikipedia

Rubidium chromate

General Manufacturing Information

Chromic acid (H2CrO4), rubidium salt (1:2): ACTIVE

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